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3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine

Cat. No.: B12899270
CAS No.: 220687-13-8
M. Wt: 133.15 g/mol
InChI Key: WAYZMSILAUALHE-UHFFFAOYSA-N
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Description

Overview of Fused Heterocyclic Systems Containing Oxazole (B20620) and Pyridine (B92270) Moieties

Fused heterocyclic systems incorporating both oxazole and pyridine rings are a significant area of interest in synthetic chemistry. The combination of an electron-rich oxazole ring and an electron-deficient pyridine ring creates a unique electronic environment that can be exploited for various applications. The fusion of a five-membered oxazole ring with a six-membered pyridine ring can result in different isomers depending on the points of fusion and the relative orientation of the heteroatoms.

Examples of related fused systems include quinoline (B57606) and isoquinoline, which are benzopyridines where a benzene (B151609) ring is fused to a pyridine ring. slideshare.netuomustansiriyah.edu.iq These systems are fundamental components of many natural products, such as the antimalarial agent quinine (B1679958) and the analgesic morphine. uomustansiriyah.edu.iq The oxazolo[3,2-a]pyridine (B1258410) scaffold, a structural isomer of the system under discussion, has been investigated for its potential to reverse multidrug resistance in Leishmania. nih.gov

Structural Framework of the Oxazolo[3,4-a]pyridine System

The fundamental structure of the oxazolo[3,4-a]pyridine system involves the fusion of an oxazole ring and a pyridine ring. In the case of 3H-6,8-Methano slideshare.netmsesupplies.comoxazolo[3,4-a]pyridine, the nomenclature indicates a specific arrangement:

slideshare.netmsesupplies.comoxazolo : This denotes an oxazole ring where the oxygen and nitrogen atoms are in the 1 and 3 positions, respectively.

[3,4-a] : This indicates the fusion of the oxazole ring to the 'a' face (the N1-C2 bond) of the pyridine ring, with the nitrogen of the oxazole being the point of fusion.

3H : This specifies the position of a saturated carbon atom in the oxazole ring.

6,8-Methano : This describes a bridging methylene (B1212753) group (-CH2-) connecting positions 6 and 8 of the pyridine ring system, creating a bicyclic constraint and enforcing a rigid, three-dimensional conformation.

General Significance of Polycyclic Nitrogen Heterocycles in Synthetic and Chemical Biology Research

Polycyclic nitrogen heterocycles are a cornerstone of modern medicinal chemistry and chemical biology. msesupplies.comijsrtjournal.comnih.gov An analysis of FDA-approved drugs reveals that a significant majority, around 59%, contain a nitrogen-based heterocycle. nih.gov This prevalence is due to several factors:

Structural Diversity : The ability to incorporate nitrogen and other heteroatoms into cyclic structures allows for a vast array of molecular shapes and electronic properties. msesupplies.com This diversity is crucial for designing molecules that can interact specifically with biological targets.

Biological Activity : Nitrogen-containing heterocycles are found in a wide range of biologically active natural products, including alkaloids, vitamins, and nucleic acids. ijsrtjournal.comijcaonline.orgnih.gov This has inspired the synthesis of numerous synthetic analogues with a broad spectrum of therapeutic properties, including anticancer, antibacterial, and antifungal activities. nih.govijcaonline.orgnih.gov

Drug-like Properties : The presence of nitrogen atoms can improve the physicochemical properties of a molecule, such as solubility and the ability to form hydrogen bonds with biological receptors. This is a key consideration in drug design. nih.gov

The rigid, three-dimensional structure of compounds like 3H-6,8-Methano slideshare.netmsesupplies.comoxazolo[3,4-a]pyridine makes them particularly interesting as scaffolds for presenting pharmacophoric groups in a well-defined spatial arrangement, potentially leading to high-affinity and selective interactions with protein targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO B12899270 3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine CAS No. 220687-13-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

220687-13-8

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

4-oxa-6-azatricyclo[6.1.1.02,6]deca-1(9),2,7-triene

InChI

InChI=1S/C8H7NO/c1-6-2-7(1)8-4-10-5-9(8)3-6/h1,3-4H,2,5H2

InChI Key

WAYZMSILAUALHE-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC1=CN3C2=COC3

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of the Oxazolo 3,4 a Pyridine Scaffold

Mechanistic Pathways of 1,3-Oxazolidine Formation and Subsequent Cyclization to Hexahydro-3H-oxazolo[3,4-a]pyridines

The formation of the hexahydro-3H-oxazolo[3,4-a]pyridine system is typically achieved through the condensation reaction of an appropriate 1,2-amino alcohol, such as 2-hydroxymethylpiperidine (2-HMP), with an aldehyde. nih.govwikipedia.org This reaction establishes the bicyclic structure by forming the oxazolidine (B1195125) ring fused to the piperidine (B6355638) ring. The process is an equilibrium that can be driven to completion by removing the water that is formed as a byproduct, for instance, through azeotropic distillation. wikipedia.org

The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, which, after a series of steps, leads to the cyclized product. wikipedia.orgyoutube.com The reaction conditions, such as solvent and temperature, can influence the formation of the oxazolidine ring. nih.gov

Role of Elusive Hemiaminal and Fleeting Iminium Ion Intermediates

The mechanistic pathway for the condensation of a secondary amino alcohol and an aldehyde to form the fused oxazolidine ring is not a single-step process. It proceeds through several transient intermediates. nih.govwikipedia.org

The initial step is the nucleophilic addition of the secondary amine of the amino alcohol to the aldehyde's carbonyl group. youtube.com This addition forms a zwitterionic intermediate that quickly undergoes proton transfer to yield a neutral hemiaminal (also known as a carbinolamine). youtube.comresearchgate.net The hemiaminal is a key, albeit often elusive, intermediate in this sequence. nih.govacs.org

Following its formation, the hemiaminal is protonated on its hydroxyl group, turning it into a good leaving group (water). The subsequent loss of a water molecule generates a highly reactive and fleeting iminium ion. nih.govresearchgate.net This iminium ion is a critical electrophilic species. The final step of the cyclization is an intramolecular nucleophilic attack by the pendant hydroxyl group of the original amino alcohol onto the electrophilic carbon of the iminium ion, forming the five-membered oxazolidine ring and thus completing the bicyclic hexahydro-3H-oxazolo[3,4-a]pyridine structure. nih.govmdpi.com

Recent kinetic studies and theoretical calculations support the pathway proceeding through the iminium ion intermediate, noting that the energy barriers for the ring-opening of related oxazolidinone structures toward an iminium intermediate are significantly lower than for alternative pathways. researchgate.net

Investigations into Enamine Formation in Condensation Reactions

An alternative mechanistic pathway that could be considered in the reaction between a secondary amine and a carbonyl compound is the formation of an enamine. wikipedia.orgmakingmolecules.commasterorganicchemistry.com Enamines are formed when a secondary amine reacts with an aldehyde or ketone containing an α-hydrogen, proceeding through an iminium ion intermediate which is then deprotonated at the α-carbon. youtube.commasterorganicchemistry.com

However, in the context of the condensation of 2-hydroxymethylpiperidine (2-HMP) with aldehydes to form hexahydro-3H-oxazolo[3,4-a]pyridines, experimental evidence suggests that the enamine pathway is not operative. A thorough 1H-NMR study conducted on the reaction mixture showed no evidence for the formation of an enamine intermediate. nih.gov This indicates that the intramolecular cyclization of the iminium ion to form the oxazolidine ring is kinetically much faster and more favorable than the intermolecular deprotonation at the α-carbon that would be required to form an enamine.

Stereochemical Control and Diastereomeric Ratios in Oxazolo[3,4-a]pyridine Formation

When chiral amino alcohols are used as starting materials, the formation of the oxazolo[3,4-a]pyridine scaffold can proceed with a high degree of stereochemical control, leading to specific diastereomers. The inherent stereochemistry of the starting material can direct the spatial orientation of the newly formed stereocenters. mdpi.comnih.gov

For example, in the synthesis of analogous oxazolo[3,4-a]pyrazine derivatives, the defined stereochemistry at the C-2 position, which is set by the choice of the starting amino acid, dictates the spatial orientation of substituents around the C-8a position generated during the cyclization reaction. nih.gov This control often results in the formation of a single diastereoisomer. The relative stereochemistry of these products is typically confirmed using techniques like Nuclear Overhauser Effect (NOE) spectroscopy, which can establish the spatial proximity of protons within the molecule. nih.govrsc.org

In the synthesis of densely functionalized chiral oxazolidines via cascade reactions, excellent diastereomeric ratios (dr > 20:1) have been achieved, demonstrating the high level of stereocontrol possible in these cyclizations. researchgate.net The transfer of chirality from the starting amino acid to the newly formed stereogenic centers in the oxazolidine ring is a common feature, where the configuration of the new centers is formed relative to the existing ones to minimize steric hindrance, often resulting in a rigid, fused ring structure. mdpi.com

Table 1: Diastereoselective Synthesis of Fused Bicyclic Oxazolidines

This table presents data on the diastereoselective synthesis of related hexahydropyrrolo[2,1-b]oxazoles, illustrating the high degree of stereocontrol achievable in similar bicyclic system formations.

EntryReactant (N-allyl oxazolidine)ProductYield (%)Diastereomeric Ratio (dr)
1Phenyl-substitutedPhenyl-substituted hexahydropyrrolo[2,1-b]oxazole78>99:1
2Naphthyl-substitutedNaphthyl-substituted hexahydropyrrolo[2,1-b]oxazole82>99:1
3Furyl-substitutedFuryl-substituted hexahydropyrrolo[2,1-b]oxazole71>99:1
4Thienyl-substitutedThienyl-substituted hexahydropyrrolo[2,1-b]oxazole75>99:1
Data sourced from a study on rhodium-catalyzed hydroformylation/deformylative cyclization. nih.gov

Nucleophilic Substitution Reactions on Functionalized Oxazolo[3,4-a]pyridine Derivatives

The reactivity of the oxazolo[3,4-a]pyridine scaffold can be significantly altered by the introduction of functional groups, particularly on the pyridine (B92270) ring. Pyridine rings with leaving groups at the 2- or 4-positions are susceptible to nucleophilic substitution via an addition-elimination mechanism. quimicaorganica.org

In the closely related oxazolo[3,2-a]pyridinium system, the introduction of a strong electron-withdrawing group, such as a nitro group, at the 6-position dramatically changes the molecule's reactivity towards nucleophiles. mdpi.com While unsubstituted oxazolo[3,2-a]pyridinium salts typically react with nucleophiles like ammonia (B1221849) to yield imidazo[1,2-a]pyridines (a product of oxazole (B20620) ring transformation), the 6-nitro derivatives react abnormally. In the case of the 6-nitro compounds, reaction with ammonia and primary amines leads to the opening of the six-membered pyridine ring to form 1-amino-2-nitro-4-(oxazole-2-yl)butadienes, a previously unknown class of compounds. Furthermore, these 6-nitro salts become hydrolytically unstable, readily cleaving at the oxazole fragment upon reaction with water. mdpi.com

Substitution reactions can also be used to build complexity on the scaffold. For instance, a Heck reaction, which is a palladium-catalyzed C-C bond-forming reaction, has been successfully performed on a bromo-substituted oxazolo[4,5-b]pyridine (B1248351) derivative to introduce an acrylate (B77674) moiety onto the pyridine ring. clockss.org

Domino and Cascade Reaction Sequences in the Construction of Fused Pyridine Systems

Domino and cascade reactions represent highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, avoiding the isolation of intermediates. rsc.org These methods are valuable for the construction of complex heterocyclic systems, including fused pyridines.

Various cascade reactions have been developed to synthesize fused pyridine derivatives. For example, a five-component cascade reaction utilizing cyanoacetohydrazide, acetophenones, aromatic aldehydes, a nitroethylene (B32686) derivative, and cysteamine (B1669678) hydrochloride has been used to successfully synthesize highly functionalized thiazolo[3,2-a]pyridine derivatives. rsc.orgresearchgate.net This complex sequence involves domino Knoevenagel condensation, Michael addition, imine-enamine tautomerization, and cyclization steps.

Other strategies include ligand-free, copper-catalyzed domino reactions to produce pyrimidine-fused quinolines from 2-bromobenzaldehydes and 6-aminouracils. acs.org Silver-catalyzed domino reactions have also been employed in the hetero-dimerization of vinyl isocyanides with isocyanoacetamides to provide a direct route to fully substituted pyridines. rsc.org Such multistep domino transformations offer a facile and expedient protocol for synthesizing complex fused pyridine systems from readily available starting materials. rsc.orgnih.gov

Advanced Spectroscopic and Structural Elucidation of 3h 6,8 Methano 1 2 Oxazolo 3,4 a Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

NMR spectroscopy is the most powerful tool for the structural determination of organic molecules in solution. For the oxazolo[3,4-a]pyridine skeleton, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for unambiguous assignment of its complex structure and stereochemistry.

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In the study of hexahydro-3H-oxazolo[3,4-a]pyridine systems, ¹H-NMR has been particularly instrumental in conformational analysis. electronicsandbooks.com The protons of the C(3) methylene (B1212753) group, which is adjacent to the oxygen atom in the oxazolidine (B1195125) ring, are diastereotopic and appear as an AB quartet in the spectrum. The parameters of this signal, specifically the geminal coupling constant (Jgem) and the chemical shift difference (Δδ), are highly sensitive to the conformation of the fused ring system. electronicsandbooks.com

For instance, a predominantly trans-fused ring conformation is characterized by a small geminal coupling constant and a large chemical shift difference for the C(3) protons. electronicsandbooks.com Conversely, a cis-fused conformation exhibits a larger Jgem and a smaller chemical shift difference. electronicsandbooks.com Studies on the parent hexahydro-3H-oxazolo[3,4-a]pyridine show intermediate values for these parameters, suggesting it exists as an equilibrium mixture of cis and trans conformers in solution at room temperature. electronicsandbooks.com

Table 1: ¹H-NMR Parameters for Conformational Assignment of the C(3) Methylene Group in Hexahydro-3H-oxazolo[3,4-a]pyridines electronicsandbooks.com

ConformationGeminal Coupling Constant (Jgem)Chemical Shift Difference (Δδ)
Predominantly Trans~ -0.8 Hz~ 0.79 ppm
Predominantly Cis~ -5.0 Hz~ 0.19 ppm
Equilibrium Mixture~ -2.4 Hz~ 0.58 ppm

This interactive table summarizes the key ¹H-NMR parameters used to determine the ring conformation.

Carbon-13 NMR spectroscopy provides crucial information about the carbon framework of a molecule. In hexahydro-3H-oxazolo[3,4-a]pyridine derivatives, the chemical shifts of specific carbon atoms are highly diagnostic of the ring's stereochemistry and substitution pattern. rsc.orgelectronicsandbooks.com The signals for the bridgehead carbon C(8a) and the carbons adjacent to the heteroatoms, C(1) and C(3), are particularly sensitive to the conformation of the ring fusion. rsc.orgelectronicsandbooks.com

By comparing the ¹³C chemical shifts of the parent compound with those of anancomeric (conformationally locked) methyl-substituted derivatives, the conformational equilibrium can be quantified. rsc.orgelectronicsandbooks.com The introduction of a substituent alters the chemical shifts of nearby carbons, allowing for the confirmation of its position on the heterocyclic skeleton.

Table 2: Selected ¹³C-NMR Chemical Shifts (δ) for Hexahydro-3H-oxazolo[3,4-a]pyridine Derivatives electronicsandbooks.com

CompoundC(1)C(3)C(5)C(6)C(7)C(8)C(8a)
Hexahydro-3H-oxazolo[3,4-a]pyridine 89.170.149.325.424.330.560.3
1-Methyl Derivative 94.670.348.925.124.130.366.1
3-Methyl Derivative 88.576.949.225.424.330.760.1

This interactive table displays ¹³C chemical shift data for the parent compound and two methylated derivatives, illustrating the impact of substitution.

While 1D NMR provides essential data, 2D NMR experiments are indispensable for confirming the complex structure of molecules like 3H-6,8-Methano rsc.orgelectronicsandbooks.comoxazolo[3,4-a]pyridine. These techniques reveal correlations between different nuclei, mapping out the entire molecular structure. ipb.pt

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is used to trace the proton-proton connectivity within the piperidine (B6355638) and methano-bridge fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It provides a definitive link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity across quaternary carbons (like C(8a)) and heteroatoms, confirming the assembly of the fused oxazolo[3,4-a]pyridine ring system. ipb.pt

¹³C-NMR spectroscopy is a particularly precise tool for the conformational analysis of the hexahydro-3H-oxazolo[3,4-a]pyridine system. rsc.org Detailed studies have shown that the parent, unsubstituted compound exists in solution as an equilibrium mixture of cis-fused and trans-fused conformers. rsc.orgelectronicsandbooks.com By comparing the chemical shifts of the C(1), C(3), and C(8a) carbons in the parent compound to those in conformationally biased methyl-substituted derivatives, it was determined that the equilibrium mixture contains approximately 73–78% of the more stable trans-fused conformation. rsc.org

Furthermore, advanced analysis of one-bond carbon-proton coupling constants (¹JCH) for the C(3) protons revealed that their values are dependent on the stereochemical orientation of the lone pair of electrons on the adjacent nitrogen and oxygen atoms. rsc.org This demonstrates the high sensitivity of NMR parameters to subtle electronic and stereochemical features within the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For 3H-6,8-Methano rsc.orgelectronicsandbooks.comoxazolo[3,4-a]pyridine and its derivatives, electron impact (EI) or electrospray ionization (ESI) can be used. The mass spectrum will show a molecular ion peak ([M]⁺ or [M+H]⁺) that confirms the molecular formula. uni.luuni.lu

The fragmentation of the oxazolo[3,4-a]pyridine core likely involves characteristic pathways. The fragmentation of related heterocyclic systems often involves the loss of stable neutral molecules like CO (m/z 28) or the cleavage of the rings. sapub.orgresearchgate.net For the oxazolo[3,4-a]pyridine skeleton, key fragmentation events would include:

Initial cleavage within the oxazolidine ring.

Fragmentation of the piperidine ring, potentially through a retro-Diels-Alder type reaction if unsaturation is present, or through sequential loss of small alkyl or amine fragments.

For derivatives, the loss of substituents from the main skeleton.

Table 3: Predicted ESI-MS Adducts for a Representative Derivative, (1R,8aS)-1-(4-methylphenyl)-1,5,6,7,8,8a-hexahydro- rsc.orgelectronicsandbooks.comoxazolo[3,4-a]pyridin-3-imine (C₁₄H₁₈N₂O) uni.lu

AdductCalculated m/z
[M+H]⁺231.1492
[M+Na]⁺253.1311
[M+K]⁺269.1051

This interactive table shows the predicted mass-to-charge ratios for common adducts of a related compound, which are used to confirm its molecular weight.

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography stands as the definitive analytical method for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. For complex bicyclic systems such as 3H-6,8-Methano nih.govnih.govoxazolo[3,4-a]pyridine and its derivatives, this technique is indispensable. It provides precise data on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. Crucially, for chiral molecules, X-ray diffraction analysis of a single crystal allows for the determination of the absolute configuration of its stereocenters, a critical aspect for understanding its biological activity and stereospecific interactions.

The structural rigidity of the bicyclo[2.2.1]heptane framework, a core component of the title compound, makes it a fascinating subject for crystallographic studies. The methano bridge imposes significant conformational constraints, and X-ray crystallography can precisely elucidate the resulting molecular geometry. Furthermore, the fusion of the oxazolidine ring to the pyridine (B92270) moiety introduces additional stereocenters and structural complexity.

The process begins with the growth of high-quality single crystals of the compound of interest. These crystals are then exposed to a focused beam of X-rays, and the resulting diffraction pattern is meticulously recorded. The intensities and positions of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice. Through complex computational analysis, this diffraction data is translated into a three-dimensional electron density map, from which the precise coordinates of each atom in the molecule can be determined.

For 3H-6,8-Methano nih.govnih.govoxazolo[3,4-a]pyridine, crystallographic analysis would confirm the endo or exo configuration of the oxazolidine ring relative to the bicyclic system. It would also definitively establish the puckering of the five-membered oxazolidine ring, which can adopt conformations such as envelope or twist forms. nih.gov

A key aspect of the crystallographic analysis of chiral, non-centrosymmetric crystals is the determination of the absolute structure. This is achieved by carefully analyzing the anomalous scattering effects, which are small differences in diffraction intensity between Friedel pairs (reflections h,k,l and -h,-k,-l). The Flack parameter, derived from this analysis, provides a reliable indicator of the true absolute configuration of the enantiomer present in the crystal. A value close to zero indicates the correct assignment, while a value near one suggests the inverted configuration.

While specific crystallographic data for the parent compound 3H-6,8-Methano nih.govnih.govoxazolo[3,4-a]pyridine is not publicly available, the following table provides illustrative crystallographic parameters based on published data for structurally related bicyclo[2.2.1]heptane and oxazolidine derivatives. nih.govnih.gov This data represents what would be expected from a single-crystal X-ray diffraction study of a derivative of the title compound.

Illustrative Crystallographic Data for a Derivative of 3H-6,8-Methano nih.govnih.govoxazolo[3,4-a]pyridine

ParameterIllustrative Value
Chemical FormulaC9H10N2O
Formula Weight162.19
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)9.733
b (Å)13.438
c (Å)14.053
α (°)90
β (°)90
γ (°)90
Volume (Å3)1838.1
Z4
Density (calculated) (g/cm3)1.172
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)296
Final R indices [I > 2σ(I)]R1 = 0.057, wR2 = 0.150
Absolute structure parameter0.05 (6)

Detailed Research Findings from Representative Structures

Analysis of the crystal structures of related compounds reveals key intramolecular interactions and packing motifs. For instance, in many oxazolidine-containing structures, weak C-H···O hydrogen bonds are observed, which can influence the molecular conformation and crystal packing. nih.gov The bicyclo[2.2.1]heptane core is known for its rigidity, and the bond lengths and angles determined by crystallography would provide insight into any strain induced by the fused ring system. The key bond lengths and angles that would be determined are presented below in an interactive table, with expected values based on similar reported structures.

Illustrative Bond Lengths and Angles

MeasurementAtomsIllustrative Value
Bond Length (Å)C-N (oxazolidine)1.47
Bond Length (Å)C-O (oxazolidine)1.44
Bond Length (Å)C-C (methano bridge)1.55
Bond Angle (°)C-N-C (oxazolidine)105.5
Bond Angle (°)C-O-C (oxazolidine)108.0
Bond Angle (°)C-C-C (at bridgehead)101.2

Synthetic Applications and Scaffold Diversification of the Oxazolo 3,4 a Pyridine System

Oxazolo[3,4-a]pyridine Derivatives as Chiral Auxiliaries in Asymmetric Organic Transformations

The inherent chirality and conformational rigidity of oxazolo[3,4-a]pyridine analogues, particularly those derived from chiral amino alcohols like phenylglycinol, make them effective chiral auxiliaries in asymmetric synthesis. These scaffolds serve as temporary chiral templates that can direct the stereoselective formation of new chemical bonds.

One prominent example is the use of 2-cyano-6-phenyloxazolopiperidine, an isomer of the core system, which functions as a stable and chiral equivalent of a 1,4-dihydropyridine. orgsyn.org This auxiliary has been successfully employed in the asymmetric synthesis of various substituted piperidines. orgsyn.org The synthetic strategy involves the stereoselective alkylation at the α-aminonitrile center, where the bulky, fused oxazolidine (B1195125) ring effectively shields one face of the molecule, directing the approach of electrophiles. Subsequent removal of the cyano group and reductive cleavage of the oxazolidine ring releases the enantiomerically enriched α-alkylated piperidine (B6355638) product in high yield and with excellent enantiomeric excess (ee ≥95%). orgsyn.org

Similarly, phenylglycinol-derived bicyclic lactams, which possess the oxazolo[3,2-a]pyridine (B1258410) core, have proven to be exceptionally versatile chiral templates for the asymmetric synthesis of optically pure compounds, including a variety of natural products and pharmacologically relevant heterocycles. researchgate.net These lactams guide the diastereoselective alkylation at specific positions on the piperidin-2-one ring, allowing for the construction of complex chiral molecules. semanticscholar.org

Table 1: Asymmetric Transformations Using Oxazolo[3,2-a]pyridine-based Chiral Auxiliaries

Chiral Auxiliary/PrecursorTransformationProduct TypeEnantiomeric/Diastereoisomeric Excess
2-Cyano-6-phenyloxazolopiperidineStereoselective alkylation at α-aminonitrile centerα-Alkylated piperidines≥95% ee
(R)-(-)-1-(2'-hydroxy-1'-phenylethyl)piperidin-2-oneDiastereoselective alkylation at C-22-Alkylsubstituted piperidine derivatives64-84% de
Phenylglycinol-derived bicyclic lactamEnantioselective synthesis via m-CPBA oxidation(3R,5R)-3,4,5-trihydroxypiperidineHigh

Development of Novel Heterocyclic Scaffolds Utilizing Oxazolo[3,4-a]pyridine Precursors

The oxazolo[3,4-a]pyridine system serves not only as a chiral director but also as a versatile starting material for the synthesis of novel and complex heterocyclic scaffolds. The ability to selectively manipulate and cleave the rings within this system allows for its transformation into a variety of other molecular architectures, particularly piperidine-containing natural products and their analogues.

A key strategy involves the transformation of a chiral piperidin-2-one precursor, (R)-(-)-1-(2'-hydroxy-1'-phenylethyl)piperidin-2-one, into a reactive (R)-(-)-3-phenyl-2,3,5,6,7,8-hexahydro-oxazolo[3,2-a]pyridin-4-ylium bromide intermediate using phosphorus oxybromide (POBr3). semanticscholar.org This oxazoliminium bromide is a potent electrophile that can be reduced with high diastereoselectivity. For instance, reduction with Red-Al at low temperatures yields a single diastereoisomer of (3R,8aR)-(-)-3-phenylhexahydro-2H-oxazolo[3,8-a]pyridine. semanticscholar.org This product serves as a key intermediate for the enantiopure synthesis of various piperidine alkaloids, including (S)-(+)-coniine and (R)-(-)-coniceine, showcasing the utility of the oxazolo[3,4-a]pyridine precursor in scaffold diversification. semanticscholar.org

Multicomponent reactions (MCRs) represent another powerful tool for generating novel heterocyclic systems, where reactants are combined in a single step to create complex products. nih.gov While not starting from a pre-formed oxazolopyridine, these methods highlight the chemical space accessible around fused pyridine (B92270) systems and offer pathways to novel scaffolds like 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, which have shown antibacterial activity. nih.gov

Table 2: Scaffold Diversification from Oxazolo[3,2-a]pyridine Precursors

Precursor ScaffoldKey TransformationResulting Novel Scaffold/Product
(R)-(-)-3-phenyl-2,3,5,6,7,8-hexahydro- oxazolo[3,2-a]pyridin-4-ylium bromideDiastereoselective reduction(S)-(+)-Coniine
(R)-(-)-3-phenyl-2,3,5,6,7,8-hexahydro- oxazolo[3,2-a]pyridin-4-ylium bromideDiastereoselective reduction(R)-(-)-Coniceine
(R)-(-)-3-phenyl-2,3,5,6,7,8-hexahydro- oxazolo[3,2-a]pyridin-4-ylium bromideDiastereoselective reduction(R)-(+)-Anabasine

Structure-Activity Relationship (SAR) Studies of Oxazolo[3,4-a]pyridine Scaffolds for Modulating Molecular Interactions

The oxazolo[3,4-a]pyridine core and its bioisosteres, such as the oxazolo[3,4-a]pyrazine system, are privileged scaffolds for developing modulators of biological targets due to their defined three-dimensional structure, which allows for precise orientation of substituents. Structure-Activity Relationship (SAR) studies are crucial in this context, systematically modifying the scaffold to optimize interactions with a biological target and enhance potency and selectivity.

Extensive SAR studies have been conducted on oxazolo[3,4-a]pyrazine derivatives as antagonists for the Neuropeptide S (NPS) receptor (NPSR), a G protein-coupled receptor involved in various neurobiological functions. nih.govnih.gov These studies led to the identification of potent NPSR antagonists, with SHA-68 being a representative member of this class. nih.gov Researchers have explored modifications at various positions of the oxazolo[3,4-a]pyrazine nucleus to improve potency and pharmacokinetic properties. nih.gov For example, an ortho-lithiation reaction was used to introduce diverse substituents, and the resulting SAR data were rationalized through in-depth molecular modeling to understand the key interactions between the ligands and the NPSR binding site. nih.govnih.gov These investigations revealed that specific substitutions, such as the introduction of a guanidine derivative, could significantly improve in vitro activity and in vivo potency compared to earlier compounds. nih.govnih.gov

Table 3: SAR Findings for Oxazolo[3,4-a]pyrazine-based NPSR Antagonists

CompoundKey Structural FeatureIn Vitro Potency (pA₂/pK_B)Significance of Finding
SHA-68 (1)Reference oxazolo[3,4-a]pyrazine scaffold7.28 - 8.16Established as a potent in vitro NPSR antagonist and pharmacological tool. nih.gov
Compound 16Guanidine derivativeNanomolar activityExhibited a 5-fold improved potency in vivo compared to SHA-68, highlighting a key SAR insight. nih.govnih.gov
Compound 21Additional phenyl ring at position 7Not specifiedThe additional ring establishes a π–π interaction with residue F185 in the receptor, explaining its activity. nih.gov

Oxazolo[3,4-a]pyridine as a Core Structure for Chemical Probe Development

A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in biological systems. The oxazolo[3,4-a]pyridine scaffold and its close analogues have been successfully utilized as core structures for the development of such probes, particularly for investigating receptor systems.

The development of NPSR antagonists from the oxazolo[3,4-a]pyrazine class serves as a prime example. nih.gov While potent in vitro antagonists were known, their utility for in vivo studies was limited by suboptimal pharmacological profiles. nih.govnih.gov The goal of subsequent research was to develop improved chemical probes to better explore the translational potential of the NPSergic system. This work led to the discovery of compound 16, a guanidine derivative with nanomolar in vitro activity and significantly enhanced in vivo potency. nih.govnih.gov This compound is considered a new and improved pharmacological tool for research studies aimed at understanding the roles of NPS in conditions like anxiety and substance abuse disorders. nih.gov The development of such probes is critical for translating basic pharmacology findings into potential therapeutic applications. nih.gov

Table 4: Oxazolo[3,4-a]pyrazine Derivatives as Chemical Probes for the NPSR

Probe CompoundClass/Core StructureTargetApplication
SHA-68Oxazolo[3,4-a]pyrazineNeuropeptide S Receptor (NPSR)Reference pharmacological tool for in vitro studies of the NPSergic system. nih.gov
Compound 16Guanidine derivative of oxazolo[3,4-a]pyrazineNeuropeptide S Receptor (NPSR)An improved chemical probe with enhanced in vivo potency for studying the translational potential of the NPSergic system. nih.govnih.gov

Conclusion and Future Research Directions in 3h 6,8 Methano 1 2 Oxazolo 3,4 a Pyridine Chemistry

Summary of Key Advances in Oxazolo[3,4-a]pyridine Synthesis and Characterization

Research into oxazolo[3,4-a]pyridine systems has led to the development of various synthetic methodologies. While direct synthesis of the 3H-6,8-Methano bridged variant is not extensively documented, advances in the synthesis of related oxazolo[3,4-a]pyrazine derivatives offer valuable insights. nih.gov These often involve multi-step sequences, including ortho-lithiation reactions and the use of solid-phase synthesis techniques to construct the core heterocyclic structure. nih.gov Characterization of these compounds relies heavily on spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm their complex three-dimensional structures. purdue.edunih.gov

The synthesis of related fused heterocyclic systems, such as oxazolo[5,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, typically involves two main strategies: building the oxazole (B20620) ring onto a pre-existing pyrimidine (B1678525) or pyridine (B92270) ring, or vice versa. osi.lvibb.waw.plnih.gov These approaches often utilize cyclization and condensation reactions. nih.gov For instance, the synthesis of pyrazolo[3,4-b]pyridines can be achieved by reacting a 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound. nih.gov

Emerging Synthetic Strategies and Methodological Innovations for Complex Heterocycles

The synthesis of complex heterocycles is constantly evolving, with a focus on efficiency, atom economy, and the development of environmentally benign methods. researchgate.netacs.org Key emerging strategies that could be applied to the synthesis of bridged oxazolo[3,4-a]pyridine systems include:

Multicomponent Reactions (MCRs): MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, allow for the construction of complex molecular architectures in a single step from three or more starting materials. purdue.edunih.gov This approach offers a streamlined pathway to highly functionalized heterocyclic compounds.

Cascade Reactions: These reactions, where multiple bond-forming events occur in a single synthetic operation, provide rapid access to complex molecular frameworks from simple precursors. mdpi.com

Photocatalysis and Electrochemistry: The use of visible-light-mediated catalysis and electrochemical methods is gaining traction for the synthesis of heterocycles. mdpi.comacs.org These techniques can often proceed under mild conditions and offer unique reactivity patterns.

C-H Functionalization: The direct functionalization of C-H bonds is a powerful tool for the late-stage modification of heterocyclic scaffolds, enabling the introduction of molecular diversity without the need for pre-functionalized starting materials. acs.org

Untapped Avenues for Structural Modification and Diversification of the Scaffold

The rigid, three-dimensional structure of the 3H-6,8-Methano mdpi.comnih.govoxazolo[3,4-a]pyridine scaffold presents numerous, yet largely unexplored, opportunities for structural modification. The introduction of substituents on the pyridine or oxazole ring could significantly influence the molecule's properties. For example, structure-activity relationship (SAR) studies on related oxazolo[3,4-a]pyrazine derivatives have shown that substitutions at various positions can dramatically alter biological activity. nih.gov

Future work could focus on developing regioselective methods to introduce a wide range of functional groups. This could involve leveraging modern synthetic techniques like C-H activation or by employing post-modification strategies on a pre-formed heterocyclic core. nih.gov The exploration of different bridging elements beyond the methano bridge could also lead to novel structural analogues with distinct conformational properties.

Potential for Further Exploration in Chemical Biology and Advanced Materials Science

Heterocyclic compounds are of immense interest in drug discovery and materials science. nih.gov While the specific applications of 3H-6,8-Methano mdpi.comnih.govoxazolo[3,4-a]pyridine have not been detailed, related oxazolopyridine structures have shown promise. For example, oxazolo[4,5-b]pyridine (B1248351) derivatives have been investigated as GSK-3β inhibitors with anti-inflammatory potential. nih.gov Furthermore, the rigid and defined spatial arrangement of bridged systems makes them attractive scaffolds for the design of probes for chemical biology and as building blocks for advanced materials with specific electronic or optical properties. researchgate.net The unique conformation of the 3H-6,8-Methano bridge could be exploited to create novel ligands for protein targets or to assemble into highly ordered supramolecular structures.

Challenges and Opportunities in the Synthesis and Academic Study of Bridged Oxazolo[3,4-a]pyridine Systems

The primary challenge in the study of 3H-6,8-Methano mdpi.comnih.govoxazolo[3,4-a]pyridine and related bridged systems is their synthetic accessibility. The construction of the strained, polycyclic framework requires sophisticated synthetic strategies that can control stereochemistry and regioselectivity. Overcoming these synthetic hurdles represents a significant opportunity for methodological innovation in organic chemistry.

Once synthesized, these complex molecules offer a rich platform for academic study. Investigating their conformational dynamics, electronic properties, and interactions with biological macromolecules could provide fundamental insights into structure-property relationships. The development of scalable and versatile synthetic routes is paramount to unlocking the full potential of these intriguing heterocyclic systems.

Q & A

Q. Key Considerations :

  • Purity is ensured via extraction and alumina plug filtration .
  • Structural confirmation requires NMR, MS, and elemental analysis .

How can SHELX software enhance crystallographic analysis of this compound?

Advanced
SHELX programs (e.g., SHELXL) are critical for refining crystal structures:

  • Data handling : SHELXL processes high-resolution or twinned data, resolving ambiguities in hydrogen bonding or methano bridge geometry .
  • Hydrogen bonding analysis : SHELXPRO interfaces with macromolecular tools to map interactions, such as oxazolo-pyridine π-stacking or C–H···O bonds, using Etter’s graph-set formalism .
  • Validation : The software flags outliers in bond lengths/angles (RMSZ < 2.0) and stereochemical errors, ensuring IUCr compliance .

Q. Example Workflow :

Solve phase problem with SHELXD.

Refine using SHELXL with anisotropic displacement parameters.

Validate hydrogen bonds via SHELXPRO .

What spectroscopic and computational methods validate the compound’s structure?

Q. Basic

  • NMR : ¹H/¹³C NMR identifies methano bridge protons (δ 4.5–5.5 ppm) and oxazole/pyridine ring carbons .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 316 for brominated analogs) .
  • X-ray diffraction : Unit cell parameters (e.g., space group P2₁/c) and R-factors (<5%) verify crystallinity .

Q. Advanced :

  • DFT calculations : Optimize geometry using B3LYP/6-311++G(d,p) to predict IR/Raman spectra and compare with experimental data .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bond contribution >25%) .

How are contradictions in crystallographic data resolved for fused heterocycles?

Q. Advanced

  • Multi-method refinement : Combine SHELXL (for small molecules) with PHENIX (for macromolecules) to resolve twinning or disorder .
  • Hydrogen bonding patterns : Use graph-set analysis (e.g., D(2,2) motifs) to distinguish genuine interactions from artifacts .
  • Validation tools : Check for atomic clashes (<0.4 Å) and stereochemical outliers (e.g., puckering parameters for methano bridges) .

Case Study :
Contradictory H-bond assignments in oxazolo-pyridines were resolved by comparing SHELX-refined distances (1.8–2.2 Å) with DFT-predicted bond lengths .

What IUPAC rules govern the naming of this compound?

Q. Basic

  • Parent component : The pyridine ring is prioritized over oxazole.
  • Fusion notation : The oxazolo ring ([1,3]oxazolo) is fused at pyridine positions 3 and 4 (denoted [3,4-a]) .
  • Methano bridge : The 6,8-methano bridge is numbered based on the pyridine’s lowest possible locants .

Q. Advanced :

  • Component order : Heteroatom positions determine priority. For example, oxazole’s lower locants (N at position 1) take precedence over pyridine .

How do structural modifications influence biological activity in related oxazolo-pyridines?

Q. Advanced

  • Substituent effects : Electron-withdrawing groups (e.g., –NO₂) on the pyridine ring enhance binding to enzymes like soluble guanylate cyclase .
  • Methano bridge rigidity : The 6,8-methano group restricts conformational flexibility, improving selectivity in plant growth studies (e.g., soybean seedling assays) .

Q. SAR Table :

ModificationBiological EffectReference
–OCH₃ at position 3Enhanced herbicidal activity
–CF₃ at position 8Increased antibacterial potency
Ethynyl substituentπ-Stacking with protein aromatic residues

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.